
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate is an organic compound with the molecular formula C12H13BrO3 and a molecular weight of 285.13 g/mol . This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester functional group attached to a tetrahydronaphthalene core. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate typically involves multi-step organic reactions. One common method includes the bromination of a suitable naphthalene derivative followed by esterification and hydroxylation reactions. The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process often includes purification steps such as recrystallization or chromatography to obtain the compound in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the bromine atom can result in the formation of various substituted derivatives .
Applications De Recherche Scientifique
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets and pathways. The bromine and hydroxyl groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate can be compared with other similar compounds, such as:
Methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxamide: Similar structure but with an amide group instead of an ester.
Methyl 3-chloro-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Methyl 3-bromo-4-methoxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.
Propriétés
Formule moléculaire |
C12H13BrO3 |
|---|---|
Poids moléculaire |
285.13 g/mol |
Nom IUPAC |
methyl 3-bromo-4-hydroxy-5,6,7,8-tetrahydronaphthalene-2-carboxylate |
InChI |
InChI=1S/C12H13BrO3/c1-16-12(15)9-6-7-4-2-3-5-8(7)11(14)10(9)13/h6,14H,2-5H2,1H3 |
Clé InChI |
QCPSWAWWRKGUSK-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C2CCCCC2=C1)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


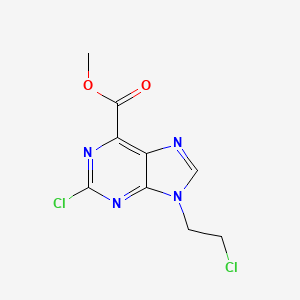
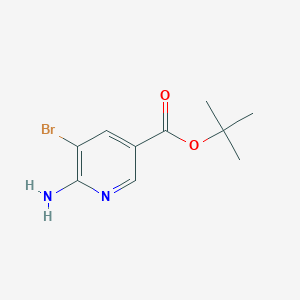
![(1r,4r)-N1,N4-bis[(2R)-1-methoxypropan-2-yl]cyclohexane-1,4-diamine](/img/structure/B11755905.png)

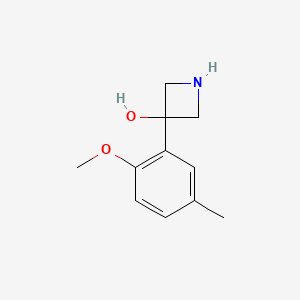
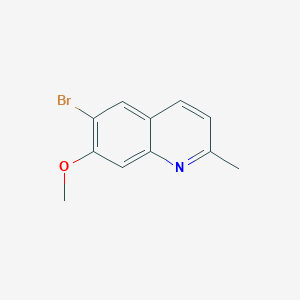
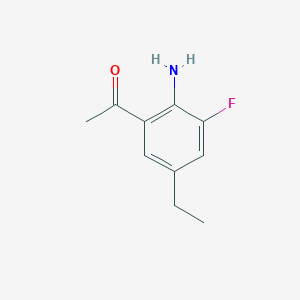

![[(4-methoxyphenyl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11755944.png)
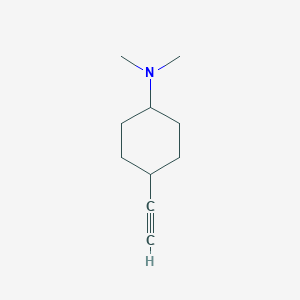

![N-[(1H-indol-5-yl)methylidene]hydroxylamine](/img/structure/B11755961.png)
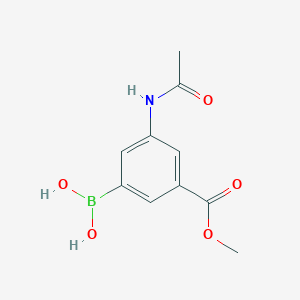
![Ethyl 5-oxatricyclo[4.4.0.02,4]deca-1(10),6,8-triene-3-carboxylate](/img/structure/B11755966.png)
